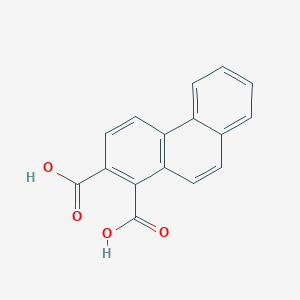
Phenanthrene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene-1,2-dicarboxylic acid is a polycyclic aromatic compound derived from phenanthrene, a three-ring structure composed of fused benzene rings. This compound is notable for its role in various chemical and biological processes, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants .
準備方法
Synthetic Routes and Reaction Conditions: Phenanthrene-1,2-dicarboxylic acid can be synthesized through the oxidation of phenanthrene. One common method involves the use of dioxygenation reactions, where phenanthrene undergoes initial dioxygenation at the 1,2-positions, followed by further oxidation to form the dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves the basic hydrolysis of naphthalene-1,2-dicarboxylic acid anhydride . This method is efficient and yields a high purity product suitable for various applications.
化学反応の分析
Types of Reactions: Phenanthrene-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide and molybdenum acetylacetonate are commonly used.
Reduction: Lithium aluminium hydride is used for reduction reactions.
Major Products:
Oxidation Products: Phenanthrenequinone and other quinones.
Reduction Products: Dihydrophenanthrene derivatives.
科学的研究の応用
Phenanthrene-1,2-dicarboxylic acid has several scientific research applications:
作用機序
The mechanism of action of phenanthrene-1,2-dicarboxylic acid involves its transformation through microbial degradation pathways. Microorganisms such as Arthrobacter sp. and Sinorhizobium sp. initiate dioxygenation at specific positions on the phenanthrene ring, leading to the formation of intermediate compounds like naphthalene-1,2-diol . These intermediates are further metabolized through pathways involving enzymes such as dioxygenases and hydrolases, ultimately leading to the formation of tricarboxylic acid cycle intermediates .
類似化合物との比較
Phenanthrene-1,2-dicarboxylic acid is unique due to its specific structure and the positions of its carboxylic acid groups. Similar compounds include:
Naphthalene-1,2-dicarboxylic acid: Shares a similar dicarboxylic acid structure but with a different ring system.
Phthalic acid: Another dicarboxylic acid with a simpler aromatic ring structure.
Papilistatin: A phenanthrene-1,10-dicarboxylic acid with notable anticancer and antibacterial properties.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
特性
CAS番号 |
68600-19-1 |
|---|---|
分子式 |
C16H10O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
phenanthrene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(19)20/h1-8H,(H,17,18)(H,19,20) |
InChIキー |
AJDJKHROQJQURF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


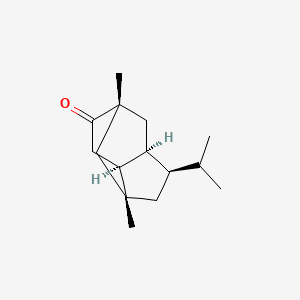
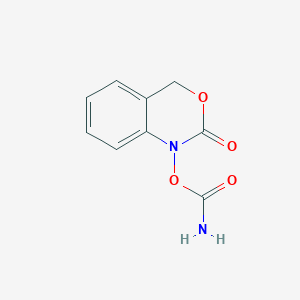
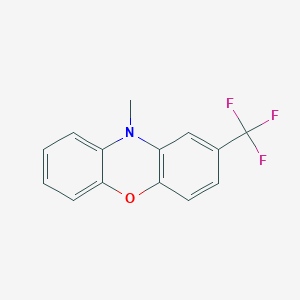
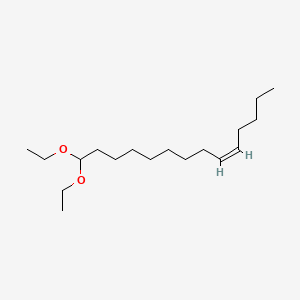
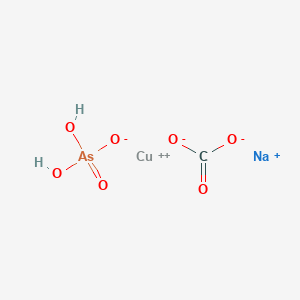
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
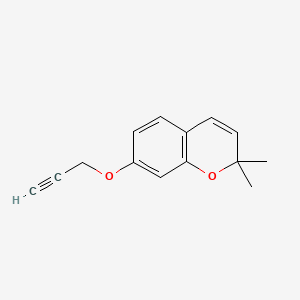

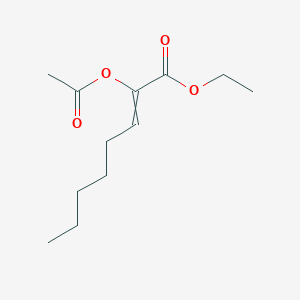
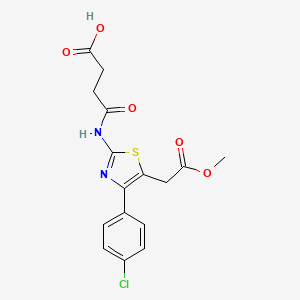
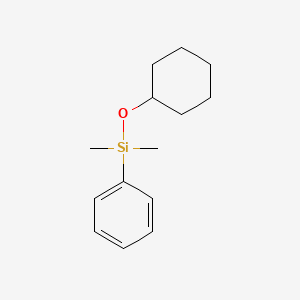
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)

![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
